

Spectroscopic Data of (R)-2-Amino-2-(m-tolyl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (R)-2-Amino-2-(m-tolyl)ethanol

Cat. No.: B2390807

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-Amino-2-(m-tolyl)ethanol is a chiral amino alcohol with significant potential in pharmaceutical synthesis and development. Its structural similarity to known adrenergic agonists and its chiral nature make it a valuable building block for creating stereospecific therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and quality control in drug discovery and manufacturing processes. This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **(R)-2-Amino-2-(m-tolyl)ethanol**. The interpretation of the spectral data is grounded in fundamental principles of spectroscopy and supported by references to established methodologies.

Molecular Structure and Spectroscopic Correlation

The molecular structure of **(R)-2-Amino-2-(m-tolyl)ethanol**, with its distinct functional groups—a primary amine, a primary alcohol, and a meta-substituted aromatic ring—gives rise to a unique spectroscopic fingerprint. Each analytical technique provides complementary information, allowing for a complete structural elucidation.

Caption: Molecular structure of **(R)-2-Amino-2-(m-tolyl)ethanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Unveiling the Proton Environment

The ¹H NMR spectrum of **(R)-2-Amino-2-(m-tolyl)ethanol** is predicted to exhibit distinct signals corresponding to the aromatic, methine, methylene, and methyl protons. The chemical shifts are influenced by the electron-withdrawing effects of the amino and hydroxyl groups and the electronic nature of the tolyl moiety.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ , ppm) | Multiplicity | Integration | Assignment |
|----------------------------------|--------------|-------------|--|
| ~7.25 | t | 1H | Ar-H |
| ~7.15 | d | 1H | Ar-H |
| ~7.10 | s | 1H | Ar-H |
| ~7.05 | d | 1H | Ar-H |
| ~4.05 | dd | 1H | CH-N |
| ~3.70 | dd | 1H | CH ₂ -O (diastereotopic) |
| ~3.55 | dd | 1H | CH ₂ -O (diastereotopic) |
| ~2.35 | s | 3H | Ar-CH ₃ |
| ~2.10 | br s | 3H | NH ₂ , OH |

Interpretation and Causality:

- Aromatic Protons (δ 7.05-7.25): The protons on the meta-substituted ring are expected to appear as a complex multiplet. The substitution pattern breaks the symmetry of the ring, leading to four distinct signals. Their downfield chemical shifts are characteristic of protons attached to an aromatic system.
- Methine Proton (δ ~4.05): The proton on the chiral carbon (CH-N) is deshielded by both the adjacent amino group and the aromatic ring, resulting in a downfield shift. It is expected to appear as a doublet of doublets due to coupling with the diastereotopic methylene protons.
- Methylene Protons (δ ~3.55-3.70): The two protons of the $\text{CH}_2\text{-O}$ group are diastereotopic due to the adjacent chiral center. Consequently, they are expected to have different chemical shifts and will appear as a pair of doublets of doublets, each coupling with the methine proton and with each other (geminal coupling).
- Methyl Protons (δ ~2.35): The methyl group on the tolyl ring is a singlet and appears in the typical region for benzylic protons.[\[1\]](#)
- Exchangeable Protons (δ ~2.10): The protons of the amine (NH_2) and hydroxyl (OH) groups are exchangeable and often appear as a broad singlet. Their chemical shift can vary with concentration and temperature. Addition of D_2O would cause these signals to disappear, confirming their assignment.

^{13}C NMR Spectroscopy: Mapping the Carbon Skeleton

The ^{13}C NMR spectrum provides information about the number and chemical environment of the carbon atoms in the molecule.

Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|---------------------|
| ~141.0 | Ar-C (quaternary) |
| ~138.5 | Ar-C (quaternary) |
| ~129.0 | Ar-CH |
| ~128.5 | Ar-CH |
| ~127.0 | Ar-CH |
| ~124.5 | Ar-CH |
| ~68.0 | CH ₂ -OH |
| ~58.0 | CH-NH ₂ |
| ~21.5 | Ar-CH ₃ |

Interpretation and Causality:

- Aromatic Carbons (δ 124.5-141.0): The six aromatic carbons are expected to show distinct signals due to the meta-substitution. The quaternary carbons, one bearing the aminoethanol group and the other the methyl group, will appear further downfield. The chemical shifts of the protonated aromatic carbons are influenced by the substituent effects of the alkyl and amino alcohol groups.[2][3]
- Methylene Carbon (δ ~68.0): The carbon of the CH₂-OH group is deshielded by the electronegative oxygen atom.
- Methine Carbon (δ ~58.0): The chiral carbon (CH-NH₂) is deshielded by the nitrogen atom and the aromatic ring.
- Methyl Carbon (δ ~21.5): The methyl carbon of the tolyl group appears in the typical upfield region for alkyl carbons.

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of **(R)-2-Amino-2-(m-tolyl)ethanol** is expected to show characteristic absorption bands for the O-H, N-H, C-H, and C-N bonds, as well as aromatic C=C stretching.

Predicted IR Absorption Bands

| Frequency (cm ⁻¹) | Intensity | Assignment |
|-------------------------------|---------------|-----------------------------------|
| 3400-3200 | Strong, Broad | O-H and N-H stretching |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 2960-2850 | Medium | Aliphatic C-H stretching |
| 1600, 1490 | Medium-Weak | Aromatic C=C stretching |
| 1650-1580 | Medium | N-H bending (scissoring) |
| 1250-1000 | Medium | C-N and C-O stretching |
| 800-690 | Strong | Aromatic C-H out-of-plane bending |

Interpretation and Causality:

- O-H and N-H Stretching (3400-3200 cm⁻¹): The presence of both hydroxyl and amino groups will result in a broad absorption band in this region due to hydrogen bonding. Primary amines typically show two sharp peaks superimposed on the broad O-H band, corresponding to symmetric and asymmetric N-H stretching.[4][5][6]
- C-H Stretching (3100-2850 cm⁻¹): The bands above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while those below 3000 cm⁻¹ are due to the aliphatic C-H stretching of the methyl and methylene groups.
- Aromatic C=C Stretching (1600, 1490 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bond stretching within the aromatic ring.
- N-H Bending (1650-1580 cm⁻¹): The scissoring vibration of the primary amine group is expected in this region.

- C-N and C-O Stretching ($1250\text{-}1000\text{ cm}^{-1}$): These bands in the fingerprint region correspond to the stretching vibrations of the carbon-nitrogen and carbon-oxygen single bonds.
- Aromatic C-H Bending ($800\text{-}690\text{ cm}^{-1}$): The strong absorption in this region is due to the out-of-plane bending of the C-H bonds on the meta-substituted aromatic ring, which can be diagnostic of the substitution pattern.

Caption: Logic diagram for functional group identification from an IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Proposed Fragment |
|-----|--------------------|--|
| 151 | Moderate | $[\text{M}]^+$ (Molecular Ion) |
| 121 | High | $[\text{M} - \text{CH}_2\text{OH}]^+$ |
| 106 | Very High | $[\text{M} - \text{CH}_2\text{OH} - \text{NH}]^+$ or $[\text{C}_7\text{H}_7\text{CHNH}_2]^+$ |
| 91 | High | $[\text{C}_7\text{H}_7]^+$ (Tropylium ion) |
| 77 | Moderate | $[\text{C}_6\text{H}_5]^+$ |

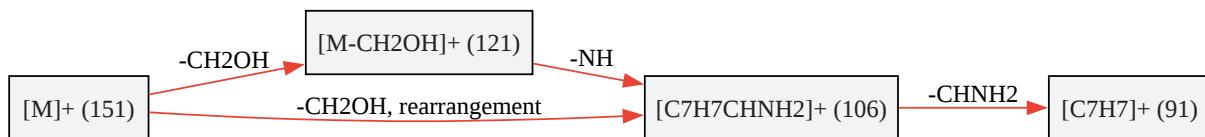
Interpretation and Fragmentation Pathway:

The electron ionization (EI) mass spectrum of **(R)-2-Amino-2-(m-tolyl)ethanol** is expected to show a molecular ion peak at m/z 151, corresponding to its molecular weight. The fragmentation pattern is likely to be dominated by cleavages adjacent to the amino and hydroxyl groups and the aromatic ring.

- Molecular Ion ($[\text{M}]^+$, m/z 151): The presence of the molecular ion peak confirms the molecular weight of the compound.

- Loss of CH_2OH (m/z 121): A common fragmentation pathway for amino alcohols is the cleavage of the C-C bond between the carbon bearing the hydroxyl group and the carbon bearing the amino group, leading to the loss of a hydroxymethyl radical.
- Formation of m/z 106: This is expected to be the base peak. It can be formed through multiple pathways, including the loss of a CH_2OH radical followed by the loss of an NH radical, or through a rearrangement and cleavage to form a substituted benzylic cation. This fragment is characteristic of phenylethanolamine-type structures.^[7]
- Tropylium Ion (m/z 91): The formation of the tropylium ion is a common fragmentation for compounds containing a benzyl group and is a strong indicator of this structural feature.
- Phenyl Cation (m/z 77): Loss of the side chain can lead to the formation of the phenyl cation.

Under softer ionization techniques like Electrospray Ionization (ESI), the protonated molecule $[\text{M}+\text{H}]^+$ at m/z 152 would be the predominant species.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-Amino-2-phenylethanol | C₈H₁₁NO | CID 92466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. IR Spectrum Prediction - Protheragen [wavefunction.protheragen.ai]
- 3. Ethanol, 2-[ethyl(3-methylphenyl)amino]- [webbook.nist.gov]
- 4. Visualizer loader [nmrdb.org]

- 5. app.nmrium.com [app.nmrium.com]
- 6. Hands-on: Predicting EI+ mass spectra with QCxMS / Predicting EI+ mass spectra with QCxMS / Metabolomics [training.galaxyproject.org]
- 7. Simulate and predict NMR spectra [nmrdb.org]
- To cite this document: BenchChem. [Spectroscopic Data of (R)-2-Amino-2-(m-tolyl)ethanol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2390807#spectroscopic-data-of-r-2-amino-2-m-tolyl-ethanol-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com